![molecular formula C20H22N4O2S B5565435 3-({2-[1-(phenylsulfonyl)piperidin-3-yl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5565435.png)

3-({2-[1-(phenylsulfonyl)piperidin-3-yl]-1H-imidazol-1-yl}methyl)pyridine

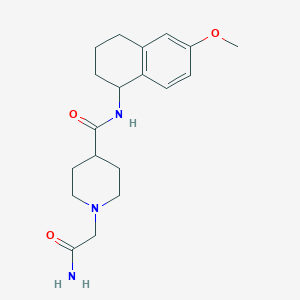

カタログ番号 B5565435

分子量: 382.5 g/mol

InChIキー: UTHAGZKEPZELOO-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . Protodeboronation of pinacol boronic esters is one of the methods used in the synthesis of such compounds .Molecular Structure Analysis

The molecular structure of piperidine derivatives is complex and varies based on the specific compound. For example, the molecular formula for 3-(Piperidin-3-yl)pyridine is C10H14N2 .Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions. For instance, catalytic protodeboronation of pinacol boronic esters is a reaction utilized in the synthesis of these compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can vary greatly depending on the specific compound. For instance, 3-(Piperidin-3-yl)pyridine has a molecular weight of 162.23 .科学的研究の応用

Synthesis and Antimicrobial Activity

- Abstract : A study on the synthesis of new heterocycles based on 3-methyl 1-phenyl-5-amino pyrazole, which includes the sulfonamide group, has revealed its potential for antimicrobial activity. The formation of different derivatives like pyrazoles, isoxazoles, and pyrimidinethiones suggests the versatility of this compound in creating diverse chemical structures with possible antimicrobial properties (El‐Emary, Al-muaikel, & Moustafa, 2002).

Methodology for Ionic Liquids

- Abstract : Research on direct methylation or trifluoroethylation of imidazole and pyridine derivatives, including a variety related to the compound , has been instrumental in developing methodologies for producing room temperature ionic liquids (RTILs). This simple route demonstrates the compound's utility in creating versatile ionic liquids (Zhang, Martin, & Desmarteau, 2003).

Development of Antiulcer Agents

- Abstract : In a study focused on developing antiulcer agents, new imidazo[1,2-a]pyridines substituted at the 3-position were synthesized. These compounds, related to the subject compound, were explored as potential antisecretory and cytoprotective agents against ulcers. Although they didn't show significant antisecretory activity, some displayed good cytoprotective properties (Starrett, Montzka, Crosswell, & Cavanagh, 1989).

Methylsulfanylation and Arylation in Chemistry

- Research into the methylsulfanylation of imidazo[1,2-a]pyridines and direct C-3 arylation with aryl tosylates and mesylates has contributed to a better understanding of complex chemical processes. These studies provide insights into the regioselective manipulation of compounds similar to the one , highlighting their importance in synthetic chemistry (Chen et al., 2017); (Choy et al., 2015).

Industrial and Technological Applications

- Abstract : Studies on the additives used in electrolytic coloring of anodized aluminum, involving compounds like imidazole and pyridine derivatives, have shown significant impact on the industry. This research provides a foundational understanding of how similar compounds can influence industrial processes like aluminum coloring, thereby highlighting their practical applicability (Moshohoritou, Tsangaraki-Kaplanoglou, & Kotsira, 1994).

作用機序

将来の方向性

特性

IUPAC Name |

3-[[2-[1-(benzenesulfonyl)piperidin-3-yl]imidazol-1-yl]methyl]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2S/c25-27(26,19-8-2-1-3-9-19)24-12-5-7-18(16-24)20-22-11-13-23(20)15-17-6-4-10-21-14-17/h1-4,6,8-11,13-14,18H,5,7,12,15-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTHAGZKEPZELOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2)C3=NC=CN3CC4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-({2-[1-(phenylsulfonyl)piperidin-3-yl]-1H-imidazol-1-yl}methyl)pyridine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

![N-(2,4-dimethoxyphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5565359.png)

![2-[(4-methyl-2-pyrimidinyl)oxy]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5565373.png)

![1-(3-biphenylyl)-5-methyl-4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5565377.png)

![2-[2-(1H-imidazol-4-yl)ethyl]-9-[(propylthio)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5565384.png)

![methyl 1-methyl-2-{(3S*,4R*)-3-[(methylsulfonyl)amino]-4-propyl-1-pyrrolidinyl}-1H-benzimidazole-5-carboxylate](/img/structure/B5565386.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-furoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5565414.png)

![(1S*,5R*)-3-(3-chloro-4-methylbenzoyl)-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5565421.png)

![ethyl 7-methyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5565430.png)

![5-methyl-1-(4-methylphenyl)-4-[(2-pyridinylthio)acetyl]-2-piperazinone](/img/structure/B5565457.png)

![2-[(hydroxyimino)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5565465.png)

![4-(1H-imidazol-1-yl)-6-[4-(phenoxyacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5565473.png)